

# An In-depth Technical Guide to m-PEG4-CH2-alcohol

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## Compound of Interest

Compound Name: *m-PEG4-CH2-alcohol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-4-ethanol (**m-PEG4-CH2-alcohol**), a discrete PEG linker widely utilized in bioconjugation, drug delivery, and pharmaceutical development. This document outlines its core chemical and physical properties, provides a detailed synthesis protocol, and describes its application in modifying biological molecules.

## Core Properties and Specifications

**m-PEG4-CH2-alcohol**, also known as tetraethylene glycol monomethyl ether, is a monofunctional polyethylene glycol (PEG) derivative. It features a terminal hydroxyl group, which serves as a versatile handle for chemical modification, and a methoxy-capped PEG chain that imparts hydrophilicity and biocompatibility to the conjugates. The defined length of four ethylene glycol units ensures monodispersity and precise control over the linker length in bioconjugates.

Table 1: Physicochemical Properties of **m-PEG4-CH2-alcohol**

| Property          | Value                                                                                                                                                     | Sources                                                     |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Synonyms          | Tetraethylene Glycol<br>Monomethyl Ether, mPEG4-alcohol, Methyl-PEG4-alcohol, 3,6,9,12-Tetraoxatridecanol, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| CAS Number        | 23783-42-8                                                                                                                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C9H20O5                                                                                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Molecular Weight  | 208.25 g/mol                                                                                                                                              | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Appearance        | Clear, colorless to very slightly yellow liquid                                                                                                           | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Purity            | ≥95%                                                                                                                                                      | <a href="#">[1]</a>                                         |
| Solubility        | Soluble in water and many organic solvents                                                                                                                | <a href="#">[2]</a>                                         |
| Density           | 1.045 g/cm <sup>3</sup>                                                                                                                                   | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Boiling Point     | 285.4 °C at 760 mmHg                                                                                                                                      | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Melting Point     | -39 °C                                                                                                                                                    | <a href="#">[4]</a> <a href="#">[5]</a>                     |
| Storage           | Store at -20°C, keep in dry and avoid sunlight                                                                                                            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |

## Synthesis of m-PEG4-CH2-alcohol

The synthesis of **m-PEG4-CH2-alcohol** can be achieved through the mono-alkylation of tetraethylene glycol. This process involves the selective reaction of one of the terminal hydroxyl groups.

## Experimental Protocol: Synthesis of m-PEG4-CH2-alcohol

Objective: To synthesize **m-PEG4-CH<sub>2</sub>-alcohol** from tetraethylene glycol.

Materials:

- Tetraethylene glycol
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Propargyl bromide
- Anhydrous tetrahydrofuran (THF)
- Water
- Brine
- Dichloromethane (DCM)
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Preparation: To a stirred solution of tetraethylene glycol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
- Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
- Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add propargyl bromide (0.9 equivalents) dropwise.
- Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours.<sup>[6]</sup>
- Quenching and Extraction: Carefully quench the reaction with water. Remove the THF under reduced pressure. Dilute the residue with brine and extract with dichloromethane.<sup>[6]</sup>
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on

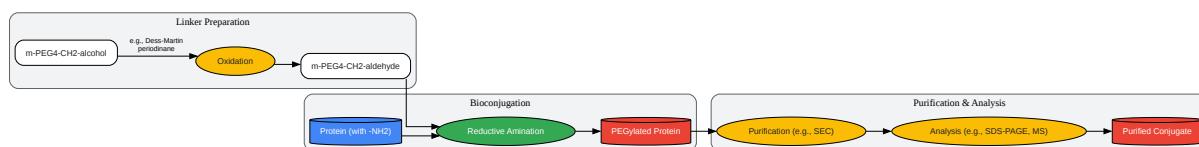
silica gel to afford the mono-propargyl-PEG4-alcohol.[6]

## Applications in Bioconjugation

The terminal hydroxyl group of **m-PEG4-CH2-alcohol** is a key reactive site that allows for its incorporation into larger molecular constructs. It can be oxidized to an aldehyde or a carboxylic acid, or undergo substitution to introduce other functionalities, enabling conjugation to a wide array of molecules such as proteins, peptides, and antibodies.[7] This process, often referred to as PEGylation, can enhance the solubility, stability, and pharmacokinetic profiles of the modified biomolecules.

## Experimental Workflow: General Bioconjugation

The following diagram illustrates a general workflow for the bioconjugation of a protein using **m-PEG4-CH2-alcohol** as a starting point for linker synthesis.



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General workflow for protein bioconjugation.

## Experimental Protocol: Reductive Amination of a Protein with **m-PEG4-CH2-aldehyde**

This protocol describes the conjugation of an aldehyde-functionalized PEG linker (derived from **m-PEG4-CH2-alcohol**) to a protein via reductive amination.

Objective: To covalently link m-PEG4-CH<sub>2</sub>-aldehyde to a protein.

Materials:

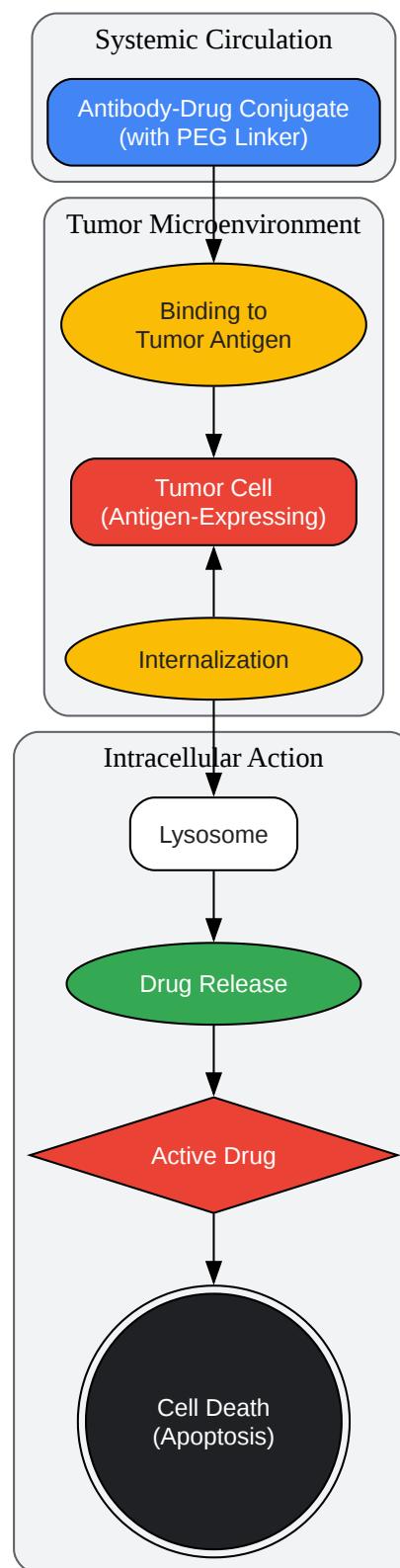
- Protein solution in an amine-free buffer (e.g., 100 mM MES, pH 6.0)
- m-PEG4-CH<sub>2</sub>-aldehyde
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN) stock solution (1 M in deionized water, freshly prepared)
- Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer.
- PEGylation Reaction:
  - Add m-PEG4-CH<sub>2</sub>-aldehyde to the protein solution to achieve a 10- to 50-fold molar excess.
  - Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.
  - Add sodium cyanoborohydride to a final concentration of 20 mM.
  - Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[8]
- Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.[9]
- Purification: Purify the PEGylated conjugate using a suitable method like size-exclusion chromatography to remove excess reagents.[8]

## Signaling Pathways and Logical Relationships

While **m-PEG4-CH2-alcohol** itself is not directly involved in signaling pathways, its application in creating antibody-drug conjugates (ADCs) places it within the broader context of targeted cancer therapy. The following diagram illustrates the logical relationship of an ADC in targeted therapy.



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Mechanism of action for an antibody-drug conjugate.

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